2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a bromine atom, and a 1,2,3-triazine ring. The 1,2,3-triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving bromination, amide coupling, and cyclization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amide and triazine functionalities, which can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Photochemistry of Pesticides
- The photodegradation of related compounds in chloroform and methanol solutions has been studied, shedding light on potential environmental impacts and degradation mechanisms of similar chemical structures (Abdou, Sidky, & Wamhoff, 1987).
Synthesis and Characterization of Benzamide Derivatives
- Research on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, which are structurally similar, provides insights into the creation of novel compounds with potential pharmacological properties (Cheng De-ju, 2014).
Development of Antimicrobial Agents
- A study focused on the synthesis of triazine derivatives, including their screening for antimicrobial activity against various bacterial strains, indicating potential applications in the development of new antibiotics or disinfectants (Patel & Baldaniya, 2016).
Exploration of CCR5 Antagonists
- The preparation and characterization of novel compounds as non-peptide CCR5 antagonists, which have potential applications in treating diseases like HIV/AIDS, have been researched (H. Bi, 2014).
Fungicidal and Insecticidal Properties
- The synthesis and preliminary bioassay tests of certain compounds revealed insecticidal and fungicidal activities, suggesting potential applications in agriculture for pest control (Zhang et al., 2019).
Synthesis of Metal Complexes
- Studies on the synthesis and characterization of metal complexes with benzamide derivatives, which could have applications in material science or catalysis, have been conducted (Binzet et al., 2009).
Pharmaceutical Applications
- The synthesis of 6-bromo quinazolinone derivatives and their evaluation for pharmacological activities like anti-inflammatory and analgesic properties have been explored (Rajveer et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids including D-serine to the corresponding α-keto acids . In mammals, DAAO is present in kidneys, liver, and brain .
Mode of Action
The compound interacts with its target, DAAO, and inhibits its activity . The inhibition of DAAO by this compound is likely due to the preservation of all of the key interactions involved in binding of the compound to DAAO .
Biochemical Pathways
The inhibition of DAAO affects the metabolism of D-amino acids, particularly D-serine . D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . Therefore, the inhibition of DAAO can enhance the bioavailability of D-serine, which can have implications for the treatment of conditions such as schizophrenia .
Pharmacokinetics
The compound is metabolically resistant to O-glucuronidation unlike other structurally related DAAO inhibitors . This suggests that the compound may have favorable ADME properties, which could impact its bioavailability.
Result of Action
The inhibition of DAAO by this compound can enhance the plasma levels of D-serine . This can potentially enhance the activity of the NMDA receptor, given that D-serine is a full agonist at the glycine modulatory site of this receptor .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-13-7-3-1-5-11(13)15(22)18-9-10-21-16(23)12-6-2-4-8-14(12)19-20-21/h1-8H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKQDQPFXICQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.